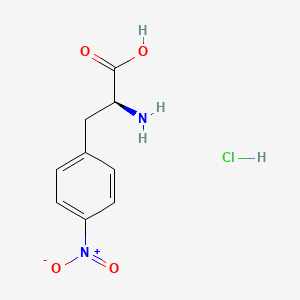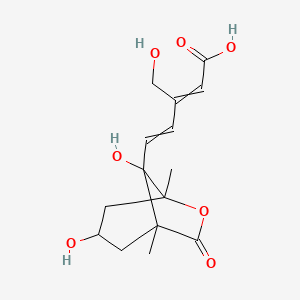
8'-Oxo-6-hydroxydihydrophaseic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-Oxo-6-hydroxydihydrophaseic acid is a sesquiterpenoid compound isolated from the roots of Illicium dunnianum . It has a molecular formula of C15H20O7 and a molecular weight of 312.31 g/mol . This compound is known for its unique chemical structure, which includes multiple hydroxyl groups and a bicyclic ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Oxo-6-hydroxydihydrophaseic acid typically involves the extraction from natural sources, particularly the roots of Illicium dunnianum . The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity .
Industrial Production Methods
The compound is typically stored in powder form at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
8’-Oxo-6-hydroxydihydrophaseic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of multiple functional groups in its structure.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
8’-Oxo-6-hydroxydihydrophaseic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8’-Oxo-6-hydroxydihydrophaseic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, primarily by scavenging reactive oxygen species (ROS) and reducing oxidative damage to DNA . The compound’s hydroxyl groups play a crucial role in its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxydeoxyguanosine (8-OHdG): A major form of oxidative DNA damage, often used as a biomarker for oxidative stress.
8-Hydroxyguanine (8-OHGua): Another oxidative DNA damage marker, similar in structure and function to 8-OHdG.
Uniqueness
8’-Oxo-6-hydroxydihydrophaseic acid is unique due to its specific sesquiterpenoid structure and its origin from Illicium dunnianum . Unlike other oxidative stress markers, it is not only a biomarker but also possesses potential therapeutic properties.
Properties
IUPAC Name |
5-(3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)penta-2,4-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-13-6-10(17)7-14(2,22-12(13)20)15(13,21)4-3-9(8-16)5-11(18)19/h3-5,10,16-17,21H,6-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUJWBPVDZIFEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC(C1(C=CC(=CC(=O)O)CO)O)(OC2=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
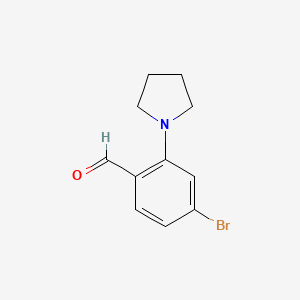
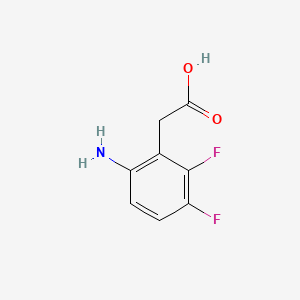
![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)
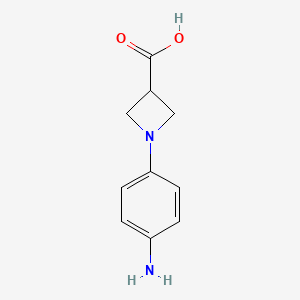
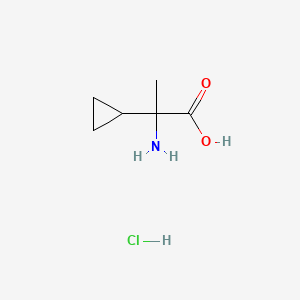
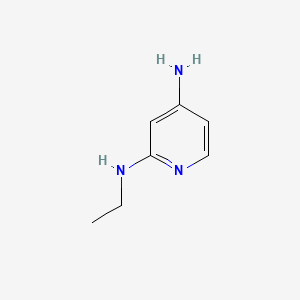
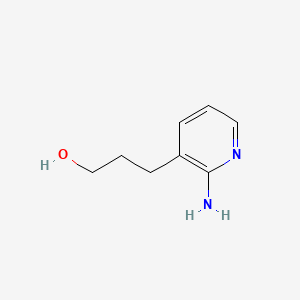
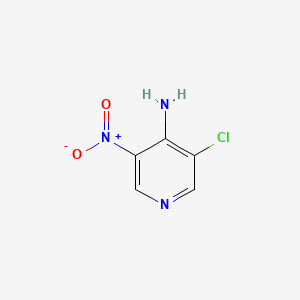
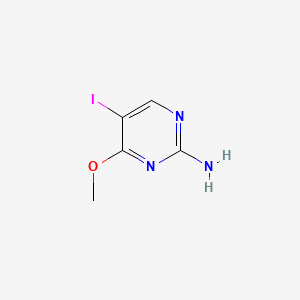
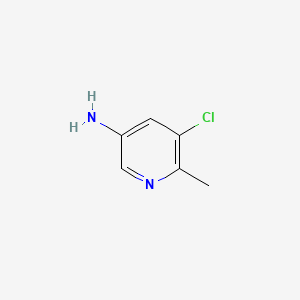
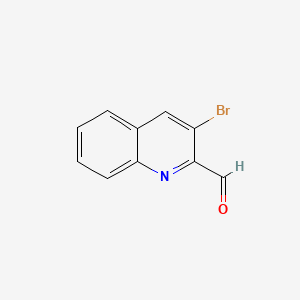
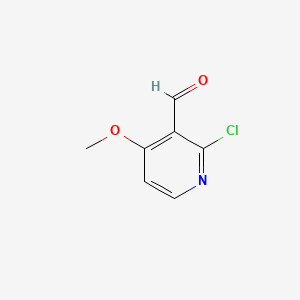
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)
